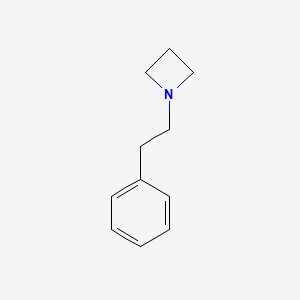
N-Phenethylazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenethylazetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. It is an analogue of cyclobutane, where one of the carbon atoms is replaced by a nitrogen atom. This compound is known for its unique chemical properties driven by the ring strain of approximately 25.4 kcal/mol . The molecular formula of this compound is C11H15N, and it has a molecular weight of 161.2435 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: N-Phenethylazetidine can be synthesized through various methods, including cyclization, nucleophilic substitution, and cycloaddition reactions. One common method involves the cyclization of N-protected amino alcohols under Mitsunobu conditions, yielding N-tosylated 2-phenylazetidines in good yields . Another approach is the ring-opening polymerization of azetidine monomers, which can be controlled through cationic or anionic mechanisms .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
化学反应分析
Types of Reactions: N-Phenethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used .
科学研究应用
N-Phenethylazetidine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of N-Phenethylazetidine involves its interaction with various molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in bond cleavage and formation reactions. This reactivity is exploited in medicinal chemistry to design compounds that can modulate biological pathways, such as inhibiting enzymes or blocking receptors .
相似化合物的比较
Azetidine: A simpler analogue with a similar four-membered ring structure but without the phenethyl group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Uniqueness: N-Phenethylazetidine is unique due to its specific ring strain and the presence of the phenethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
42525-65-5 |
|---|---|
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-2-5-11(6-3-1)7-10-12-8-4-9-12/h1-3,5-6H,4,7-10H2 |
InChI 键 |
VIXGVWUHPTYYAH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
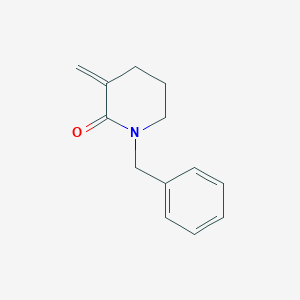
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
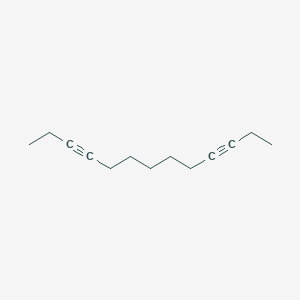
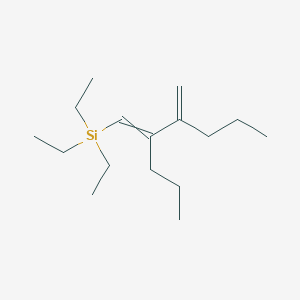
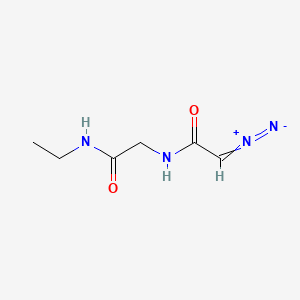
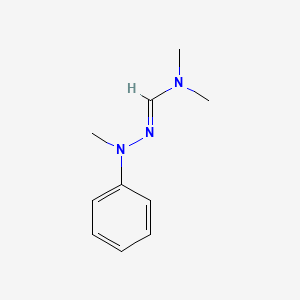
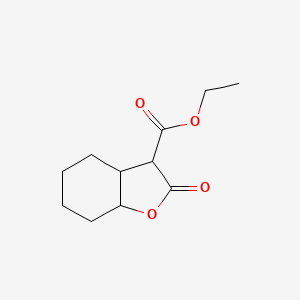
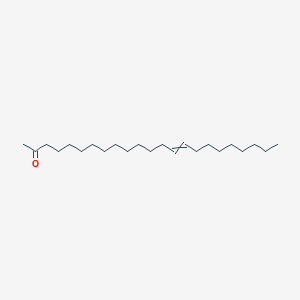
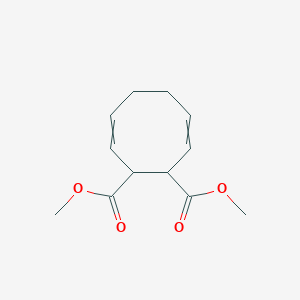
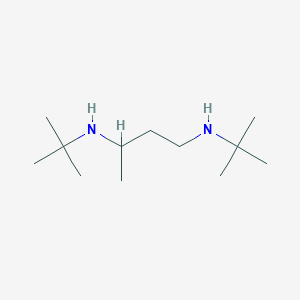

![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)

